molecular formula C12H18N2O.1.5C4H4O4 B097886 Oxotremorine sesquifumarate CAS No. 17360-35-9

Oxotremorine sesquifumarate

Número de catálogo B097886
Número CAS: 17360-35-9
Peso molecular: 760.8 g/mol
Clave InChI: WLYYOFJEBGHKEC-VQYXCCSOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxotremorine sesquifumarate is a muscarinic agonist . It is also known by the chemical name 1-[4-(1-Pyrrolidinyl)-2-butynyl]-2-pyrrolidinone sesquifumarate .


Molecular Structure Analysis

The empirical formula of Oxotremorine sesquifumarate is C12H18N2O · 1.5C4H4O4 · xH2O . The molecular weight on an anhydrous basis is 380.39 . The CAS Number is 17360-35-9 .


Physical And Chemical Properties Analysis

Oxotremorine sesquifumarate is a solid substance . It has a solubility of more than 10 mg/mL in water . It is stored at a temperature of 2-8°C .

Aplicaciones Científicas De Investigación

Muscarinic Agonist

Oxotremorine sesquifumarate is a muscarinic agonist . It binds to muscarinic acetylcholine receptors (mAChRs), which are widely distributed in the central and peripheral nervous system, and plays a key role in various physiological functions .

Inhibition of Acetylcholine Release

It has been found to inhibit acetylcholine (ACh) release in rat cerebral cortical slices when used at a concentration of 10 µM . This effect can be reversed by the non-selective mAChR antagonist atropine .

Induction of Tremors, Salivation, and Lacrimation

Oxotremorine sesquifumarate induces tremors, salivation, and lacrimation in mice . The ED50s (the dose that produces an effect in 50% of the population) are 0.11, 0.22, and 0.28 mg/kg respectively .

Analgesic Effect

It has been found to induce analgesia in the hot plate test in mice when administered at a dose of 0.5 mg/kg . This suggests its potential application in pain management.

Induction of Parkinsonian Symptoms

Oxotremorine sesquifumarate has been used to induce parkinsonian symptoms as a model of Parkinson’s disease in mice . This helps in the study of the disease and the development of potential treatments.

Study of Fibroblast Growth Factor Receptor 1 (FGFR1) Phosphorylation

It has been used to treat hippocampal neurons for studying FGFR1 phosphorylation . This is important in understanding the role of FGFR1 in various biological processes and diseases.

Induction of Bladder Overactivity

Oxotremorine sesquifumarate has been used to induce bladder overactivity in rats . This can help in the study of urinary disorders and the development of potential treatments.

High-throughput Genotoxicity Assay

It has been used in high-throughput genotoxicity assays to identify antioxidants as inducers of DNA damage response and cell death . This is crucial in understanding the genotoxic effects of various compounds.

Safety And Hazards

Oxotremorine sesquifumarate is classified as acutely toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to not breathe the dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .

Propiedades

IUPAC Name

(E)-but-2-enedioic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H18N2O.3C4H4O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*5-3(6)1-2-4(7)8/h2*1-2,5-11H2;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYYOFJEBGHKEC-VQYXCCSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1)CC#CCN2C(=O)CCC2.C1CN(CC1)CC#CCN2C(=O)CCC2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48N4O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017212
Record name Oxotremorine Sesquifumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxotremorine sesquifumarate

CAS RN

17360-35-9
Record name Oxotremorine sesquifumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017360359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxotremorine Sesquifumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[1-[4-(pyrrolidin-1-yl)but-2-ynyl]pyrrolidin-2-one] trifumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.610
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxotremorine sesquifumarate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Oxotremorine sesquifumarate
Reactant of Route 3
Oxotremorine sesquifumarate
Reactant of Route 4
Reactant of Route 4
Oxotremorine sesquifumarate
Reactant of Route 5
Reactant of Route 5
Oxotremorine sesquifumarate
Reactant of Route 6
Reactant of Route 6
Oxotremorine sesquifumarate

Citations

For This Compound
558
Citations
LB Rosenberger, HI Yamamura… - Journal of Biological …, 1980 - researchgate.net
… /or the guanyl nucleotides (1 PM) were added to a 50 nm Tris-HC1 buffer to detect changes of binding affinity for both the muscarinic cholinergic agonist, oxotremorine sesquifumarate, …
Number of citations: 172 www.researchgate.net
WE Pratt, K Blackstone - Behavioural brain research, 2009 - Elsevier
… Acb treatment with the M2-preferring muscarinic agonist oxotremorine sesquifumarate decreases rat chow intake during a 2 h feeding session. Left panels depict locations of injection …
Number of citations: 40 www.sciencedirect.com
JR Martin, DH Overstreet, P Driscoll, K Bättig - Psychopharmacology, 1981 - Springer
… Seven of eight RLA/Verh rats injected with 0.8 mg/kg oxotremorine sesquifumarate and one of eight RLA/Verh rats injected with 0.4 mg/kg oxotremorine sesquifumarate exhibited …
Number of citations: 35 link.springer.com
JR Martin, A Fuchs, J Harting - Neurobiology of aging, 1985 - Elsevier
… Injection of 1.5 mg/kg BW apomorphine HCI or 1.0 mg/kg BW oxotremorine sesquifumarate produced comparable maximal hypothermic responses in adult and senescent rats. However…
Number of citations: 7 www.sciencedirect.com
IL Natoff - Journal of Pharmacy and Pharmacology, 1970 - academic.oup.com
… A dose-mortality curve to intravenously injected oxotremorine sesquifumarate (Aldrich … by atropine subhate against the lethal eflects of oxotremorine sesquifumarate (30 mg/kg iv) …
Number of citations: 3 academic.oup.com
M Menon, WG Clark, D Aures - Pharmacological Research …, 1971 - Elsevier
The influence of tremorine and oxotremorine on the histamine level of whole brain of rats was re-evaluated. It was found that even toxic doses of tremorine did not alter brain histamine …
Number of citations: 1 www.sciencedirect.com
JD Brioni, I Izquierdo - Behavioral and neural biology, 1988 - europepmc.org
The pre-test administration of beta-endorphin (0.05 microgram/mouse), oxotremorine sesquifumarate (5.0 micrograms/mouse), or beta-endorphin plus oxotremorine enhanced retention …
Number of citations: 20 europepmc.org
PP Rowell, KA Volk, J Li, ME Bickford - Neuroscience, 2003 - Elsevier
… 2, bar D) the effect of the M2-selective agonist, oxotremorine·sesquifumarate, was determined. As shown in Fig. 4, oxotremorine·sesquifumarate significantly decreased the S2/S1 ratio …
Number of citations: 25 www.sciencedirect.com
FA Kullmann, D Artim, J Beckel… - American Journal …, 2008 - journals.physiology.org
… In these experiments, oxotremorine sesquifumarate salt (OxoS) was used instead of OxoM because OxoM interfered with the assay. Pooled data are from a minimum of three cultures. …
Number of citations: 106 journals.physiology.org
JR Martin, P Driscoll, C Gentsch - Psychopharmacology, 1984 - Springer
… Oxotremorine (MW 206.3) represents 54% of the weight of the compound oxotremorine sesquifumarate (MW 380.4). The muscarinic antagonists scopolamine hydrobromide (SCO; …
Number of citations: 23 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.